molecular formula C9H11BrMgO3 B13421005 magnesium;1,3,5-trimethoxybenzene-6-ide;bromide

magnesium;1,3,5-trimethoxybenzene-6-ide;bromide

Cat. No.: B13421005
M. Wt: 271.39 g/mol
InChI Key: VAZLFVPYOHUNAU-UHFFFAOYSA-M
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Description

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is a complex organometallic compound that combines magnesium with 1,3,5-trimethoxybenzene and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide typically involves the reaction of 1,3,5-trimethoxybenzene with magnesium in the presence of a bromide source. One common method is the Grignard reaction, where 1,3,5-trimethoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, followed by the addition of a bromide source such as bromine or hydrogen bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with a cooling system to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions can be carried out using reagents like sodium chloride or sodium iodide in polar solvents.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Corresponding halide-substituted products

Scientific Research Applications

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, coordinating with the oxygen atoms of the trimethoxybenzene, thereby activating the compound for nucleophilic attack. This coordination facilitates the transfer of the bromide ion, leading to the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxybenzene: A precursor in the synthesis of the compound.

    Magnesium Bromide: A simpler magnesium-bromide complex without the trimethoxybenzene ligand.

    Grignard Reagents: General class of organomagnesium compounds used in similar synthetic applications.

Uniqueness

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is unique due to the presence of the trimethoxybenzene ligand, which imparts specific electronic properties and reactivity patterns not observed in simpler magnesium-bromide complexes. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

magnesium;1,3,5-trimethoxybenzene-6-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZLFVPYOHUNAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[C-]C(=C1)OC)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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